(1R, 2R)-2-Hydroxymethyl-cyclopropanecarboxylic acid
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Overview
Description
(1R, 2R)-2-Hydroxymethyl-cyclopropanecarboxylic acid is a chiral compound with significant interest in various fields of chemistry and biology. This compound features a cyclopropane ring substituted with a hydroxymethyl group and a carboxylic acid group, making it a versatile building block in organic synthesis and a subject of study in stereochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R, 2R)-2-Hydroxymethyl-cyclopropanecarboxylic acid typically involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives .
Industrial Production Methods: Industrial production often employs the selective hydrolysis of ester groups followed by Curtius rearrangement to achieve high diastereomeric purity . The reaction conditions are optimized to ensure high yield and purity, making the process suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: (1R, 2R)-2-Hydroxymethyl-cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving nucleophiles like halides or amines.
Major Products:
Oxidation: Formation of (1R, 2R)-2-carboxy-cyclopropanecarboxylic acid.
Reduction: Formation of (1R, 2R)-2-hydroxymethyl-cyclopropanol.
Substitution: Formation of various substituted cyclopropane derivatives.
Scientific Research Applications
(1R, 2R)-2-Hydroxymethyl-cyclopropanecarboxylic acid is utilized in several scientific research applications:
Chemistry: As a chiral building block in asymmetric synthesis and organocatalysis.
Biology: Studied for its role in enzyme inhibition and as a potential therapeutic agent.
Medicine: Investigated for its potential in drug development, particularly in designing peptidomimetics.
Industry: Used in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which (1R, 2R)-2-Hydroxymethyl-cyclopropanecarboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking substrate access . This interaction can modulate various biochemical pathways, making it a valuable tool in studying enzyme mechanisms and developing new drugs.
Comparison with Similar Compounds
(1S, 2S)-2-Hydroxymethyl-cyclopropanecarboxylic acid: The enantiomer of the compound with similar chemical properties but different biological activities.
Cyclopropane-1,2-dicarboxylic acid: A related compound with two carboxylic acid groups.
Cyclopropane-1,1-dicarboxylic acid: Another related compound with different substitution patterns.
Uniqueness: (1R, 2R)-2-Hydroxymethyl-cyclopropanecarboxylic acid is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity compared to its enantiomers and other cyclopropane derivatives . This makes it particularly valuable in asymmetric synthesis and as a chiral ligand in catalysis.
Properties
IUPAC Name |
(1R,2R)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c6-2-3-1-4(3)5(7)8/h3-4,6H,1-2H2,(H,7,8)/t3-,4+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAKGVPAQOZSDOZ-IUYQGCFVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)O)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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